2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide oxalate
Description
Properties
IUPAC Name |
2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O2S.C2H2O4/c1-6-12-10(19-16-6)8-3-17(4-8)5-9(18)13-11-15-14-7(2)20-11;3-1(4)2(5)6/h8H,3-5H2,1-2H3,(H,13,15,18);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENCLSJYFUHCSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)CC(=O)NC3=NN=C(S3)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide oxalate is a synthetic organic molecule that integrates multiple heterocyclic structures known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic applications.
Structural Overview
The compound features a complex structure comprising:
- An oxadiazole ring, which is associated with various biological activities including antimicrobial and anti-inflammatory effects.
- An azetidine moiety that enhances the biological profile through its unique structural properties.
- A thiadiazole component known for its role in enhancing bioactivity.
The biological activity of the compound is primarily attributed to the interactions facilitated by the oxadiazole and thiadiazole rings. These rings can act as hydrogen bond acceptors and donors, allowing them to interact with biological targets effectively. The proposed mechanisms include:
- Inhibition of bacterial cell wall synthesis : Similar compounds have shown efficacy against Gram-positive and Gram-negative bacteria by disrupting cell wall integrity.
- Antiviral activity : The oxadiazole moiety has been linked to antiviral properties through interference with viral replication pathways.
Antimicrobial Activity
Research has demonstrated that compounds containing oxadiazole and thiadiazole rings exhibit significant antimicrobial properties. Below is a summary of the antimicrobial activity observed for related compounds:
| Compound Type | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1,3,4-Oxadiazole Derivatives | Escherichia coli, Staphylococcus aureus | 8–32 µg/mL |
| Thiadiazole Derivatives | Candida albicans, Aspergillus niger | 4–16 µg/mL |
| Combined Oxadiazole/Thiadiazole | Mycobacterium tuberculosis | 0.5–2 µg/mL |
These results indicate a promising antimicrobial profile for compounds similar to 2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide oxalate.
Case Studies
- Study on Antitubercular Activity : A series of oxadiazole derivatives were evaluated for their ability to inhibit Mycobacterium tuberculosis. Compounds with a similar structural framework showed significant activity with MIC values ranging from 0.5 to 2 µg/mL against both drug-sensitive and resistant strains .
- Antifungal Activity Evaluation : Research involving thiadiazole derivatives indicated that modifications at specific positions enhanced antifungal efficacy against Candida species. The presence of electron-withdrawing groups was crucial in increasing the potency .
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Comparisons
- Replacement of thiazole (in ) with 5-methyl-thiadiazole introduces additional steric bulk and electron-withdrawing effects, which may influence receptor binding .
Physicochemical Properties
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis optimization requires careful control of reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane, DMF) enhance solubility of intermediates .
- Temperature : Reflux conditions (80–100°C) balance reaction rate and side-product minimization .
- Catalysts/Reagents : Triethylamine (TEA) neutralizes HCl by-products during acylation steps .
- Reaction time : 4–8 hours ensures completion, monitored via TLC .
| Parameter | Example Conditions | Impact | Source |
|---|---|---|---|
| Solvent | 1,4-dioxane | High intermediate solubility | |
| Catalyst | Triethylamine (TEA) | Neutralizes HCl, drives acylation | |
| Temperature | Reflux (80–100°C) | Balances reaction kinetics |
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : Assigns proton/carbon environments (e.g., azetidine and oxadiazole protons) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- HPLC : Quantifies purity and resolves by-products .
| Technique | Application | Example Data | Source |
|---|---|---|---|
| H NMR | Confirms azetidine ring protons (~3.5–4.5 ppm) | ||
| HPLC | Purity >98% achieved via C18 column |
Q. What are the key reaction parameters for forming the 1,2,4-oxadiazole ring in this compound?
Methodological Answer: The oxadiazole ring is synthesized via cyclization of hydrazides with carboxylic acid derivatives:
- Reagents : Hydrazides + activated carboxylic acids (e.g., chloroacetyl chloride) .
- Conditions : Anhydrous solvents (DMF) and bases (TEA) to facilitate cyclodehydration .
- Monitoring : TLC (hexane:ethyl acetate) tracks intermediate formation .
Q. How can researchers purify this compound effectively?
Methodological Answer: Purification strategies include:
- Recrystallization : Ethanol/n-hexane mixtures remove hydrophobic impurities .
- Column Chromatography : Silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) .
- Crushed Ice Quenching : Precipitates product while removing unreacted reagents .
Q. Which functional groups require specialized characterization in this compound?
Methodological Answer: Focus on:
- Azetidine ring : H NMR (δ 3.5–4.5 ppm for CH groups) .
- 1,2,4-Oxadiazole : IR absorption at ~1600–1650 cm (C=N stretch) .
- Thiadiazole : MS fragmentation to confirm sulfur-containing moieties .
Advanced Research Questions
Q. How should researchers address contradictory spectroscopic data (e.g., unexpected NMR shifts) during structural elucidation?
Methodological Answer: Contradictions arise from tautomerism or impurities. Strategies include:
- Repeat Synthesis : Ensure reagent purity and anhydrous conditions .
- 2D NMR (COSY/HSQC) : Resolve ambiguous proton-carbon correlations .
- Comparative Analysis : Cross-check with structurally similar compounds (e.g., oxadiazole-thiadiazole hybrids) .
| Issue | Resolution Technique | Source |
|---|---|---|
| Impurity peaks in NMR | Recrystallization + HPLC | |
| Tautomeric ambiguity | Variable-temperature NMR |
Q. What experimental approaches elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer: SAR studies require:
- Derivatization : Modify substituents (e.g., methyl groups on oxadiazole/thiadiazole) and assess bioactivity .
- Molecular Docking : Simulate interactions with target proteins (e.g., kinase binding pockets) .
- In Vitro Assays : Compare IC values across derivatives for enzyme inhibition .
| Derivative Modification | Biological Impact | Source |
|---|---|---|
| 3-Methyl-oxadiazole | Enhanced metabolic stability | |
| 5-Methyl-thiadiazole | Increased solubility |
Q. How can researchers evaluate the compound’s stability under physiological conditions?
Methodological Answer: Stability protocols include:
- pH-Varied Incubations : Assess degradation in buffers (pH 1.2–7.4) via HPLC .
- Thermal Analysis : TGA/DSC to determine decomposition temperatures .
- Light Exposure Tests : Monitor photodegradation using UV-Vis spectroscopy .
Q. What strategies identify and characterize synthetic by-products?
Methodological Answer: By-product analysis involves:
Q. How can researchers validate target engagement in biological assays?
Methodological Answer: Use orthogonal methods:
- Cellular Thermal Shift Assay (CETSA) : Confirm target protein binding via thermal stabilization .
- Radiolabeling : Track compound distribution in vitro/in vivo .
- Knockdown/Rescue Experiments : Genetic silencing of the target to assess dependency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
